![molecular formula C24H22N4 B14474025 5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine CAS No. 65798-91-6](/img/structure/B14474025.png)
5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected by ethylene bridges to pyridine rings. This structure allows for significant flexibility and potential for various chemical interactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, particularly with trimethylsilyl cyanide.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid.
Reducing Agents: Sodium and ammonium chloride.
Nucleophiles: Trimethylsilyl cyanide.
Major Products
The major products formed from these reactions include various pyridine derivatives and bipyridine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The ethylene bridges provide flexibility, allowing the compound to adapt to different environments and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(2-(pyridin-3-yl)ethyl)pyridine
- N,N’-Bis(2-pyridylethyl)pyromellitic diimide
Uniqueness
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine is unique due to its dual bipyridine units connected by ethylene bridges, providing significant flexibility and potential for diverse chemical interactions. This structure distinguishes it from other similar compounds, making it particularly valuable in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
65798-91-6 |
|---|---|
Formule moléculaire |
C24H22N4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
5-(2-pyridin-3-ylethyl)-2-[5-(2-pyridin-3-ylethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H22N4/c1-3-19(15-25-13-1)5-7-21-9-11-23(27-17-21)24-12-10-22(18-28-24)8-6-20-4-2-14-26-16-20/h1-4,9-18H,5-8H2 |
Clé InChI |
HOHYOTWWNZZSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCC2=CN=C(C=C2)C3=NC=C(C=C3)CCC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
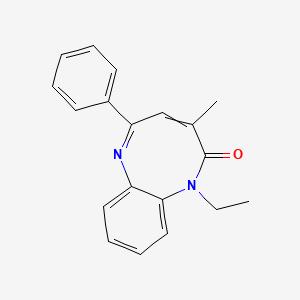
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
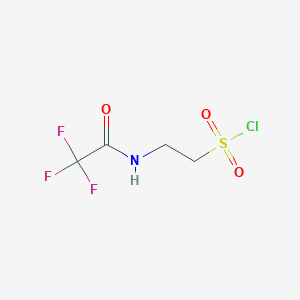
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
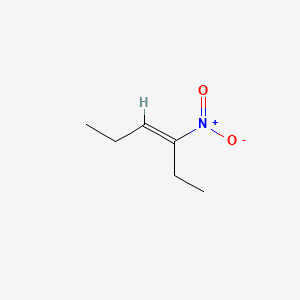
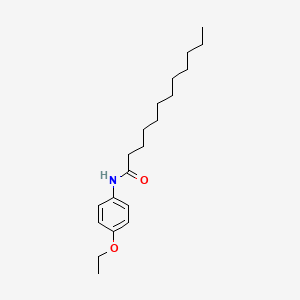
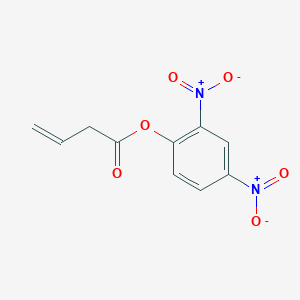
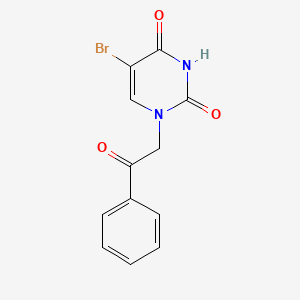


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
